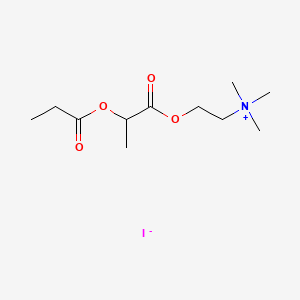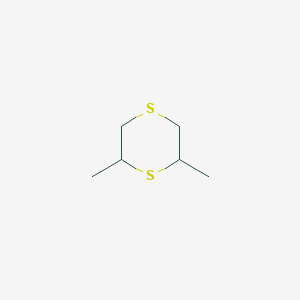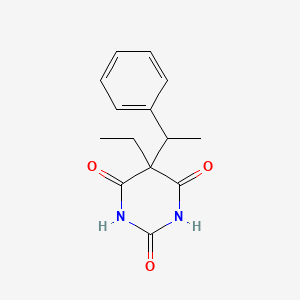![molecular formula C8H14S2 B14460294 6,9-Dithiaspiro[3.6]decane CAS No. 69212-22-2](/img/structure/B14460294.png)
6,9-Dithiaspiro[3.6]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Dithiaspiro[36]decane is a unique spirocyclic compound characterized by its distinctive structure, which includes two sulfur atoms and a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dithiaspiro[3.6]decane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the radical cyclization of appropriate precursors under specific conditions. For example, the use of radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a suitable solvent can facilitate the formation of the spirocyclic ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6,9-Dithiaspiro[3.6]decane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
6,9-Dithiaspiro[3.6]decane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and as a potential drug scaffold.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antibiotics and anticancer drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 6,9-Dithiaspiro[3.6]decane involves its interaction with specific molecular targets. The sulfur atoms in the compound can form bonds with metal ions, making it a useful ligand in coordination chemistry. Additionally, its spirocyclic structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
6,9-Dithiaspiro[3.6]decane can be compared with other spirocyclic compounds such as:
1,6-Dioxaspiro[4.5]decane: This compound contains oxygen atoms instead of sulfur and has different chemical properties and reactivity.
1,4-Dithiaspiro[4.5]decane: Similar to this compound but with a different ring size and sulfur atom positioning.
1,6,9-Trioxaspiro[4.5]decane: Contains three oxygen atoms and is used in different applications compared to its sulfur-containing counterparts
These comparisons highlight the unique properties of 6,9-Dithiaspiro[3
Properties
CAS No. |
69212-22-2 |
|---|---|
Molecular Formula |
C8H14S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
6,9-dithiaspiro[3.6]decane |
InChI |
InChI=1S/C8H14S2/c1-2-8(3-1)6-9-4-5-10-7-8/h1-7H2 |
InChI Key |
TYZLETNXAFMTOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CSCCSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


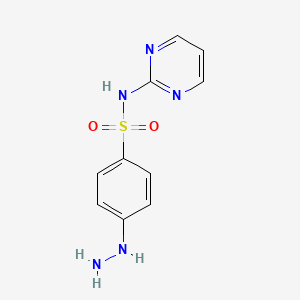

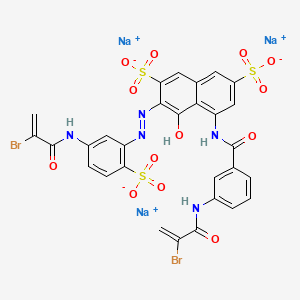
![N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine](/img/structure/B14460225.png)
![[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14460226.png)
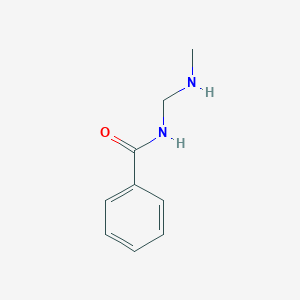
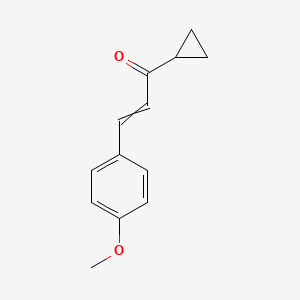
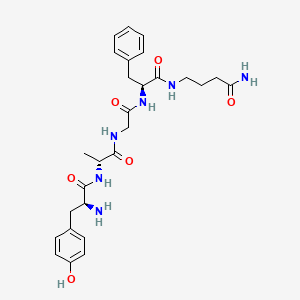

![7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14460274.png)
![Spiro[2.3]hexane-4-carbohydrazide](/img/structure/B14460288.png)
